molecular formula C9H11BrFNO2 B8458077 2-Amino-2-(5-bromo-2-fluoro-phenyl)-propane-1,3-diol

2-Amino-2-(5-bromo-2-fluoro-phenyl)-propane-1,3-diol

Cat. No. B8458077
M. Wt: 264.09 g/mol
InChI Key: LHUKXVXEFRQGNK-UHFFFAOYSA-N
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Patent
US08207164B2

Procedure details

A solution of 2-(5-bromo-2-fluoro-phenyl)-2-nitro-propane-1,3-diol (7 g, 23.8 mmol) in 35 ml AcOH was added dropwise to a mixture of zinc (9.34 g, 143 mmol) in 35 ml AcOH while the temperature did not rise above 40° C. The mixture was stirred for 1 h, filtered over celite and washed with MeOH. The filtrate was evaporated, diluted with water and washed with TBME. The aqueous layer was basified with 2 N NaOH and NH3 (25%, aqueous), saturated with NaCl and extracted with EtOAc. The organic layer was washed with brine, dried with Na2SO4 and evaporated to provide the title compound as an off-white solid.
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
9.34 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:16])=[C:6]([C:8]([N+:13]([O-])=O)([CH2:11][OH:12])[CH2:9][OH:10])[CH:7]=1>CC(O)=O.[Zn]>[NH2:13][C:8]([C:6]1[CH:7]=[C:2]([Br:1])[CH:3]=[CH:4][C:5]=1[F:16])([CH2:9][OH:10])[CH2:11][OH:12]

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
BrC=1C=CC(=C(C1)C(CO)(CO)[N+](=O)[O-])F
Name
Quantity
35 mL
Type
solvent
Smiles
CC(=O)O
Name
Quantity
35 mL
Type
solvent
Smiles
CC(=O)O
Name
Quantity
9.34 g
Type
catalyst
Smiles
[Zn]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not rise above 40° C
FILTRATION
Type
FILTRATION
Details
filtered over celite
WASH
Type
WASH
Details
washed with MeOH
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
ADDITION
Type
ADDITION
Details
diluted with water
WASH
Type
WASH
Details
washed with TBME
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC(CO)(CO)C1=C(C=CC(=C1)Br)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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